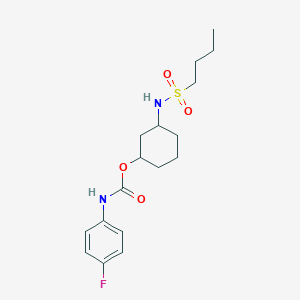

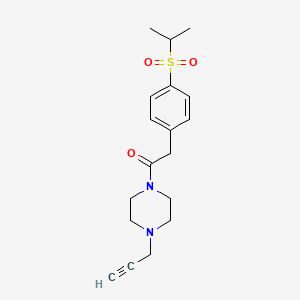

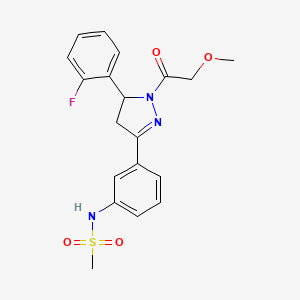

3-(Butylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexyl ring, the introduction of the butylsulfonamido group, and the attachment of the 4-fluorophenyl carbamate group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

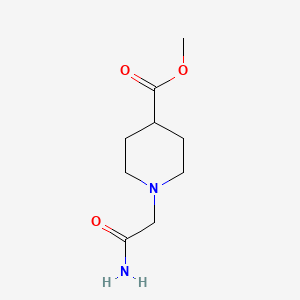

The molecular structure of this compound would be determined by the arrangement of these groups around the cyclohexyl ring. The presence of the carbamate group could introduce some polarity to the molecule, and the fluorine atom in the 4-fluorophenyl group is highly electronegative, which could also affect the compound’s properties .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The carbamate group could potentially undergo hydrolysis, and the sulfonamido group might also be susceptible to certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbamate group and the electronegative fluorine atom could affect properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A study on sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline demonstrated significant antimicrobial potency against bacteria and fungi. The sulfonamide derivatives, in particular, showed potent antifungal activity compared to carbamate derivatives, suggesting their potential use in developing new antimicrobial agents (D. B. Janakiramudu et al., 2017).

Synthesis and Characterization

The synthesis of novel compounds through methods that involve sulfonamides and carbamates has been extensively explored. For instance, novel methods for constructing disubstituted and spiro benzo[e]1,2-thiazine diones using sulfonamides offer insights into the chemical versatility and potential applications in material science and pharmaceuticals (Z. Liu et al., 2000).

Stereochemical Behavior

The study of stereochemical behaviors of cyclohexyl α-sulfonyl carbanions has implications for understanding reaction mechanisms and designing stereoselective synthetic routes. Such insights are crucial for the development of compounds with specific optical properties (R. Tanikaga et al., 1999).

Thromboxane Antagonism

Research on thromboxane antagonists, including compounds with sulfonamido groups, highlights the potential therapeutic applications of these compounds in treating cardiovascular disorders. The precise synthesis and configuration determination of these compounds are crucial for their bioactivity (U. Rosentreter et al., 1989).

Antitumor Activity

The synthesis of antitumor compounds via Sonogashira reactions of arylsulfonyl chlorides with alkynes demonstrates the role of sulfonamides in developing cancer therapeutics. The ability to incorporate various substituents into the arylsulfonyl moiety offers a pathway to tailor these compounds for specific antitumor activities (A. McCarroll et al., 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

[3-(butylsulfonylamino)cyclohexyl] N-(4-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O4S/c1-2-3-11-25(22,23)20-15-5-4-6-16(12-15)24-17(21)19-14-9-7-13(18)8-10-14/h7-10,15-16,20H,2-6,11-12H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAQNICTBJTGDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1CCCC(C1)OC(=O)NC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

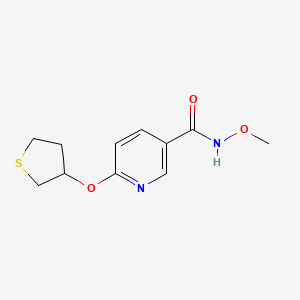

![N-(1-Cyanoethyl)-N-methyl-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2382264.png)

![4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2382280.png)